molecular formula C8H11BrN2 B1400071 5-Bromo-N1,N1-dimethylbenzene-1,2-diamine CAS No. 1219730-96-7

5-Bromo-N1,N1-dimethylbenzene-1,2-diamine

Cat. No.: B1400071
CAS No.: 1219730-96-7
M. Wt: 215.09 g/mol
InChI Key: JGOMSKSXZAEGAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-N1,N1-dimethylbenzene-1,2-diamine, also known as Br-DMDA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, materials science, and catalysis. It has a molecular weight of 215.09 .


Molecular Structure Analysis

The molecular formula of this compound is C8H11BrN2 . More detailed structural analysis would require specific spectroscopic data such as NMR, HPLC, LC-MS, UPLC, etc .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, bromo-substituted compounds are generally reactive towards nucleophilic agents.


Physical and Chemical Properties Analysis

This compound appears as a yellow to brown to black or red solid or liquid or sticky oil to solid . The storage temperature is room temperature .

Scientific Research Applications

Bromination and Sulfur-Functionalization

  • Regioselective Bromination and Conversion into Sulfur-functionalised Benzoquinones : Research by Aitken et al. (2016) explored the bromination of dimethylbenzene derivatives and their conversion into sulfur-containing quinone derivatives, highlighting the potential of these compounds in organic synthesis and materials science (Aitken, Jethwa, Richardson, & Slawin, 2016).

Metal Complex Synthesis

  • Metal Bromo-Dithiolium Complexes : Ouchi et al. (1969) synthesized bromo-dithiolium complexes from metal benzoylacetonate, showing the importance of bromo-substituted compounds in the formation of metal complexes (Ouchi, Eguchi, Takeuchi, & Furuhashi, 1969).

Crystal Structure Analysis

  • Crystal Structures of Bromo-Substituted Compounds : Ebersbach et al. (2022) analyzed the crystal structures of various bromo-substituted compounds, indicating their significance in crystallography and materials science (Ebersbach, Seichter, & Mazik, 2022).

Reactions with Nucleophilic Agents

  • Reactions with Nucleophilic Reagents : Ried and König (1972) studied the reactions of 1,2-diamines with alkynones, showcasing the reactivity of bromo-substituted compounds with nucleophilic agents (Ried & König, 1972).

Pharmaceutical Applications

  • Functional Tetrahydroquinoxalines from Precursors : Research by Sandford et al. (2007) focused on the creation of functional tetrahydroquinoxaline systems from bromo-substituted polyfluorobenzenes, demonstrating their potential in pharmaceutical applications (Sandford, Tadeusiak, Yufit, & Howard, 2007).

Organic Synthesis Intermediates

  • Synthesis of Bromo-Dimethyliodobenzenes : Li Yu (2008) researched the synthesis of dimethyl-bromoiodobenzenes, highlighting the role of bromo-substituted compounds as intermediates in organic synthesis (Li Yu, 2008).

Thermochemical Properties

Crystallographic and Molecular Analysis

Reaction Kinetics

Biological Activity Studies

Mechanism of Action

The mechanism of action of 5-Bromo-N1,N1-dimethylbenzene-1,2-diamine is not specified in the available resources. Its applications in medicinal chemistry, materials science, and catalysis suggest that it may interact with various biological or chemical systems in different ways.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. It has hazard statements H317 and H319, indicating that it may cause an allergic skin reaction and serious eye irritation .

Properties

IUPAC Name

4-bromo-2-N,2-N-dimethylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2/c1-11(2)8-5-6(9)3-4-7(8)10/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGOMSKSXZAEGAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=CC(=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201271694
Record name 4-Bromo-N2,N2-dimethyl-1,2-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201271694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219730-96-7
Record name 4-Bromo-N2,N2-dimethyl-1,2-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219730-96-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-N2,N2-dimethyl-1,2-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201271694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-N1,N1-dimethylbenzene-1,2-diamine
Reactant of Route 2
Reactant of Route 2
5-Bromo-N1,N1-dimethylbenzene-1,2-diamine
Reactant of Route 3
Reactant of Route 3
5-Bromo-N1,N1-dimethylbenzene-1,2-diamine
Reactant of Route 4
Reactant of Route 4
5-Bromo-N1,N1-dimethylbenzene-1,2-diamine
Reactant of Route 5
Reactant of Route 5
5-Bromo-N1,N1-dimethylbenzene-1,2-diamine
Reactant of Route 6
Reactant of Route 6
5-Bromo-N1,N1-dimethylbenzene-1,2-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.